N-(2-hydroxyethyl)-2-oxopropanamide
Description
N-(2-Hydroxyethyl)-2-oxopropanamide is a substituted amide featuring a ketone (2-oxo) group and a hydroxyethyl moiety. Its molecular formula is C₅H₉NO₃, with functional groups contributing to both hydrophilicity (hydroxyethyl) and reactivity (amide, ketone).
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-oxopropanamide |
InChI |
InChI=1S/C5H9NO3/c1-4(8)5(9)6-2-3-7/h7H,2-3H2,1H3,(H,6,9) |
InChI Key |
NMUQYBPDIJRAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural analogs and their properties are summarized below:
Pharmacological and Physicochemical Properties
- Bioactivity: N-(4-Methoxyphenyl)-2-oxopropanamide exhibits anticancer and antibacterial properties when complexed with thiosemicarbazones, attributed to the methoxy group’s electron-donating effects and aryl ring’s lipophilicity . Ethyl-2-oxopropanoate derivatives (e.g., 8a, 8b) show moderate synthetic yields (45–50%), suggesting challenges in purification or stability during synthesis .
- Solubility and Permeability: Hydroxyethyl groups (as in the target compound) improve water solubility compared to aryl-substituted analogs. Evidence from anti-inflammatory drug salts (e.g., N-(2-hydroxyethyl)-piperidine) indicates hydroxyethyl moieties enhance transdermal permeation by modulating polarity .
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